molecular formula C19H19N3O3 B5689779 N-(2-ethoxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide

N-(2-ethoxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide

カタログ番号 B5689779
分子量: 337.4 g/mol
InChIキー: GEKCCQXLTVWKCB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-ethoxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide, also known as EMD-386088, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.

作用機序

N-(2-ethoxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide acts as a selective antagonist of the nociceptin/orphanin FQ peptide receptor (NOP), a G protein-coupled receptor that is involved in various physiological processes such as pain modulation, stress response, and reward behaviors. By blocking the NOP receptor, N-(2-ethoxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide may modulate these physiological processes and provide therapeutic benefits.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(2-ethoxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide can inhibit the binding of nociceptin/orphanin FQ to the NOP receptor, resulting in decreased intracellular calcium levels and reduced cAMP production. In vivo studies have shown that N-(2-ethoxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide can reduce pain sensitivity, decrease anxiety-like behaviors, and improve cognitive function.

実験室実験の利点と制限

N-(2-ethoxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide has several advantages for lab experiments, including its high selectivity for the NOP receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, N-(2-ethoxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide also has limitations such as its poor solubility in water and its relatively short half-life, which may affect its pharmacokinetics and bioavailability.

将来の方向性

There are several future directions for the study of N-(2-ethoxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide. One potential direction is the development of more potent and selective NOP receptor antagonists based on the structure of N-(2-ethoxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide. Another direction is the investigation of the therapeutic potential of N-(2-ethoxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide in other disease areas such as addiction, depression, and anxiety disorders. Additionally, further studies are needed to elucidate the pharmacokinetics and pharmacodynamics of N-(2-ethoxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide in vivo and to optimize its formulation for clinical use.

合成法

N-(2-ethoxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide is synthesized through a multi-step process involving the reaction of 2-ethoxyaniline with phthalic anhydride, followed by the reduction of the resulting imide to the corresponding amine. The amine is then reacted with 3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl acetic acid to yield N-(2-ethoxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide.

科学的研究の応用

N-(2-ethoxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide has been studied for its potential therapeutic applications in various fields such as neurology, oncology, and cardiovascular diseases. In neurology, N-(2-ethoxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, N-(2-ethoxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide has been studied for its anti-tumor properties and may be useful in the treatment of various cancers. In cardiovascular diseases, N-(2-ethoxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide has been shown to have vasodilatory effects and may be useful in the treatment of hypertension and other cardiovascular disorders.

特性

IUPAC Name

N-(2-ethoxyphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-3-25-17-11-7-6-10-15(17)20-18(23)12-16-13-8-4-5-9-14(13)19(24)22(2)21-16/h4-11H,3,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKCCQXLTVWKCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CC2=NN(C(=O)C3=CC=CC=C32)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。